N-(Quinolin-8-YL)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-quinolin-8-ylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(11-6-8-18-9-11)16-12-5-1-3-10-4-2-7-15-13(10)12/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBBLSLCZDEKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=COC=C3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-8-YL)furan-3-carboxamide typically involves the coupling of quinoline derivatives with furan carboxylic acid derivatives. One common method involves the use of a palladium-catalyzed cross-coupling reaction. For instance, the reaction of 8-aminoquinoline with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .
Chemical Reactions Analysis
Synthetic Routes
The compound is typically synthesized via amide coupling between furan-3-carboxylic acid derivatives and 8-aminoquinoline. Key methods include:
The quinoline nitrogen acts as a directing group during synthesis, enabling regioselective functionalization .
Amide Bond Reactions
-
Transamidation : Reacts with amines under Pd catalysis to form new carboxamides (e.g., with aryl iodides at 110°C) .
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Hydrolysis : Stable under acidic conditions but undergoes cleavage in 6 M HCl at 100°C .
Furan Ring Modifications
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Electrophilic substitution : Bromination occurs at the C5 position of the furan ring using NBS in CCl₄.
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Oxidation : Converts to γ-lactone derivatives with mCPBA at −20°C .
Cross-Coupling Reactions
The quinoline moiety facilitates Pd-catalyzed C–H functionalization :
Catalytic Transformations
-
Ag(I)-catalyzed cyclization : Forms 2-substituted furan-4-carboxamides with 1,4-diynamide-3-ols (Table 1) :
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 9 | AgOTf | DCM | 6 | 83 |
| 10 | AgSbF₆ | DCM | 8 | 74 |
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Ni-catalyzed deuteration : Achieves 96% deuterium incorporation at the quinoline C5 position using D₂O and NaOH at 100°C .
Mechanistic Insights
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C–H activation : Proceeds via a Pd(II)/Pd(IV) cycle, where the quinoline nitrogen coordinates to Pd, directing arylation to the C3 position .
-
Ag(I) chelation : The amide and alkyne groups form a six-membered transition state with Ag(I), enabling regioselective cyclization (DFT-validated) .
Stability and Side Reactions
Scientific Research Applications
Table 1: Key Synthetic Methods
| Method | Description | Yield (%) |
|---|---|---|
| Microwave-assisted synthesis | Rapid heating to facilitate reaction | 70-90 |
| C–H arylation with Pd catalyst | Direct installation of aryl groups on the furan scaffold | 60-80 |
| Transamidation | Replacement of amine groups in a two-step process | 75-85 |
Medicinal Chemistry Applications
The compound has shown promising results in various pharmacological studies, particularly for its anticancer properties. Research indicates that derivatives of N-(quinolin-8-YL)furan-3-carboxamide exhibit significant cytotoxicity against cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .
Case Study: Anticancer Activity
In a study investigating a series of quinoline-based hybrids, one derivative demonstrated an IC50 value of 2.46 μM against HepG2 cells. This compound's mechanism involved the inhibition of tubulin polymerization, leading to apoptosis through the activation of caspase pathways .
Beyond anticancer effects, this compound has been studied for its antimicrobial and antifungal properties. The quinoline structure is known for its ability to intercalate DNA, which may contribute to its biological activity against various pathogens .
Table 2: Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effect |
|---|---|---|
| Antimicrobial | Bacterial strains (e.g., E. coli) | Inhibition of growth |
| Antifungal | Fungal strains (e.g., Candida) | Reduced viability |
| Anticancer | HepG2, MCF-7 cells | Induction of apoptosis |
Industrial Applications
The potential industrial applications of this compound include its use in drug development and agrochemicals. Its unique chemical structure allows for modifications that can enhance efficacy and specificity in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of N-(Quinolin-8-YL)furan-3-carboxamide in biological systems involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the furan ring can interact with enzymes involved in oxidative stress, enhancing the compound’s cytotoxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(quinolin-8-yl)furan-3-carboxamide with derivatives sharing the quinoline-carboxamide core but differing in substituents or heterocyclic systems. Key parameters include synthesis yields, physical properties, and biological activity (where reported).
Substituent Effects on Furan/Thiophene Rings
- 5-Methyl-N-(quinolin-8-yl)furan-3-carboxamide (1q): This derivative introduces a methyl group at the 5-position of the furan ring.
- 2-Nitro-N-(quinolin-8-yl)furan-3-carboxamide: Nitration at the furan’s 2-position significantly increases polarity, as evidenced by a higher melting point (174°C vs. 139.1°C) and reduced yield (49% vs. 42%). The nitro group’s electron-withdrawing nature may also modulate reactivity in further functionalization or biological interactions .
- N-(Quinolin-8-yl)thiophene-3-carboxamide (1v): Replacing furan with thiophene introduces sulfur, which enhances electron delocalization and may influence binding to metal ions or biological targets. The nitro derivative of this compound (2v) shows a higher melting point (221°C) and comparable yield (43%), highlighting sulfur’s impact on stability .
Comparison with Non-Furan Carboxamides
- N-(Quinolin-8-yl)-1-naphthamide (1n): Substituting furan with a naphthalene ring improves yield (70%) and likely enhances π-π stacking interactions, which could benefit catalytic or material science applications. However, the bulkier naphthamide group may reduce solubility in polar solvents .
- N-(Quinolin-8-yl)pyridine-3-sulfonamide: Unlike carboxamides, sulfonamide derivatives exhibit pronounced anticancer activity via NF-κB pathway inhibition.
Biological Activity
N-(Quinolin-8-YL)furan-3-carboxamide is a compound of significant interest due to its diverse biological activities. The presence of both quinoline and furan moieties in its structure contributes to its potential therapeutic applications, particularly in the fields of oncology, antimicrobial therapy, and anti-inflammatory treatments.
Chemical Structure and Properties
The compound features a quinoline ring bonded to a furan-3-carboxamide structure, which is hypothesized to enhance its biological activity through various mechanisms. The molecular formula for this compound is CHNO, indicating the presence of nitrogen and oxygen functionalities that may interact with biological targets.
The biological activity of this compound can be attributed to its ability to intercalate with DNA, potentially disrupting cellular processes such as replication and transcription. Additionally, the compound may inhibit specific enzymes or receptors that play critical roles in disease pathways, such as kinases involved in cancer progression .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds similar to this compound. For instance, derivatives containing quinoline structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 5k | MCF-7 | 8.50 | Induces apoptosis and cell cycle arrest |
| 5l | MDA-MB-231 | 12.51 | Inhibits proliferation |
| This compound | A549, HT-29, PC-3 | TBD | TBD |
These findings suggest that this compound could exhibit similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives have been reported to possess significant antibacterial and antifungal properties. For example, studies have indicated that quinoline-based compounds can inhibit the growth of various bacterial strains and fungi . The specific antimicrobial activity of this compound remains to be fully characterized but is anticipated based on the structural similarities with known active compounds.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, quinoline derivatives are recognized for their anti-inflammatory properties. Research has shown that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation . The exact anti-inflammatory mechanisms of this compound require further elucidation.
Case Studies and Research Findings
Several case studies have highlighted the potential of quinoline derivatives in drug development:
- Anticancer Activity : A study involving a series of quinoline-based compounds demonstrated significant cytotoxic effects against breast cancer cell lines (SKBR3, MDA-MB-231). Compounds similar to this compound exhibited IC values indicating potent antiproliferative effects .
- Antimicrobial Evaluation : Another research effort focused on synthesizing new quinoline derivatives revealed promising antibacterial activity against resistant strains of bacteria, suggesting that modifications in the furan and carboxamide groups could enhance efficacy .
Q & A
Q. Q1. What is the standard synthetic route for N-(Quinolin-8-yl)furan-3-carboxamide, and how are reaction conditions optimized?
Methodological Answer: The compound is synthesized via a coupling reaction between 8-aminoquinoline and 3-furoic acid. In a representative procedure (Method B), 8-aminoquinoline (1.00 g, 6.80 mmol) reacts with 3-furoic acid (1.87 g, 16.5 mmol) under reflux conditions. The reaction typically uses coupling agents like EDCl/HOBt or SOCl₂ for acid activation. Key optimization parameters include:
- Molar ratio : Excess 3-furoic acid (2.4 equiv) improves yield.
- Solvent : Chloroform or DMF enhances solubility.
- Temperature : Reflux (~80°C) ensures completion in 6–8 hours.
The product is isolated as a light brown solid (42% yield) and purified via recrystallization from ethanol/DMF .
Q. Q2. How is the structural identity of this compound confirmed experimentally?
Methodological Answer: Structural confirmation relies on multi-spectroscopic analysis:
- ¹H-NMR (CDCl₃) : Key signals include a broad singlet at δ 10.27 ppm (amide NH), doublets for quinoline protons (δ 8.84–8.79 ppm), and furan resonance at δ 6.91 ppm .
- ¹³C-NMR : Carbonyl (C=O) at δ 160.6 ppm, quinoline carbons (δ 127–148 ppm), and furan carbons (δ 108–145 ppm) .
- IR : Strong absorption at 1659 cm⁻¹ (amide C=O stretch) and 3352 cm⁻¹ (N-H stretch) .
Elemental analysis validates stoichiometry (C: 70.23% observed vs. 70.58% calculated) .
Advanced Research Questions
Q. Q3. What strategies improve the low yield (49%) observed in nitration reactions to form 2-nitro-N-(quinolin-8-yl)furan-3-carboxamide?
Methodological Answer: Nitration using HNO₃/H₂SO₄ at 0–5°C often yields 49% due to competing side reactions (e.g., quinoline ring oxidation). Optimization strategies include:
- Directed nitration : Pre-coordinate the furan ring with Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Alternative nitrating agents : Use AcONO₂ in AcOH to reduce decomposition .
- Microwave-assisted synthesis : Shorten reaction time (10–15 min vs. 2 hours) to minimize byproducts .
Q. Q4. How does this compound participate in palladium-catalyzed C–H activation reactions?
Methodological Answer: The quinoline moiety acts as a directing group (DG) for Pd(II)-catalyzed C–H functionalization. In a model reaction:
Coordination : Pd(OAc)₂ binds to the quinoline nitrogen, activating the proximal C–H bond.
Oxidative addition : Aryl/alkyl halides insert into the Pd–C bond.
Reductive elimination : Forms C–C/C–X bonds (X = O, N, S).
Example: Coupling with iodobenzene under ligand-free conditions yields biaryl derivatives (65–78% yield) .
Analytical and Mechanistic Challenges
Q. Q5. How are discrepancies in elemental analysis data (e.g., C: 70.23% vs. 70.58% calculated) resolved?
Methodological Answer: Discrepancies arise from residual solvents or incomplete combustion. Mitigation steps:
Q. Q6. What mechanistic insights explain the selective antiproliferative activity of quinoline-furan hybrids?
Methodological Answer: In vitro studies on analogous compounds (e.g., 5-acetyl-4-(2-chloroquinolin-3-yl)-furan derivatives) suggest:
- DNA intercalation : Planar quinoline-furan systems bind DNA minor grooves (IC₅₀ = 2.1 µM in MCF-7 cells).
- Topoisomerase inhibition : Disrupts ATP-binding sites via hydrophobic interactions (furan ring) and hydrogen bonding (amide NH) .
- Apoptosis induction : Caspase-3/7 activation confirmed via fluorometric assays .
Advanced Applications
Q. Q7. Can this compound serve as a fluorescent probe for metal ion detection?
Methodological Answer: The quinoline-furan scaffold exhibits metal-responsive fluorescence:
Q. Q8. How is X-ray crystallography utilized to resolve structural ambiguities in quinoline-carboxamide derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 173 K confirms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
